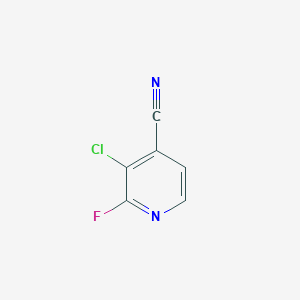
Pyrazine, 2-methoxy-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-methoxy-5-(trifluoromethyl)-: is a heterocyclic aromatic organic compound. It features a pyrazine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-methoxy-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination and subsequent fluorination of pyrazine derivatives .
Industrial Production Methods: Industrial production of this compound often utilizes scalable methods that ensure high yield and purity. For instance, the synthesis of 2-chloro-5-trifluoromethoxypyrazine, a precursor, can be efficiently scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazine, 2-methoxy-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the methoxy or trifluoromethyl groups with other functional groups.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: It is being explored for its potential use in drug design and development .
Industry: In the industrial sector, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used in the production of advanced materials and as a precursor for various chemical processes .
Mecanismo De Acción
The mechanism of action of Pyrazine, 2-methoxy-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding .
Comparación Con Compuestos Similares
2-Methyl-5-trifluoromethyl-pyrazine: Similar in structure but with a methyl group instead of a methoxy group.
Trifluoromethoxypyrazines: A broader class of compounds with similar trifluoromethoxy substituents.
Uniqueness: Pyrazine, 2-methoxy-5-(trifluoromethyl)- is unique due to the combination of its methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability under various conditions .
Propiedades
Fórmula molecular |
C6H5F3N2O |
|---|---|
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
2-methoxy-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-3-10-4(2-11-5)6(7,8)9/h2-3H,1H3 |
Clave InChI |
GOYFQRQKJCAXEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



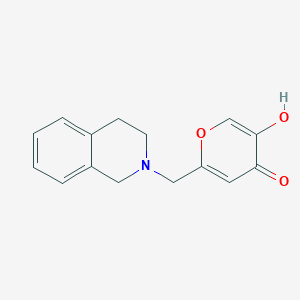

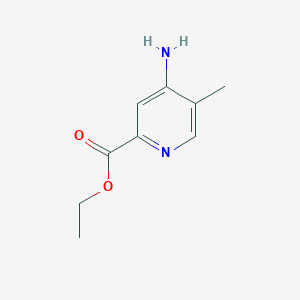
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
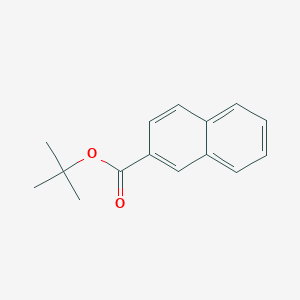
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
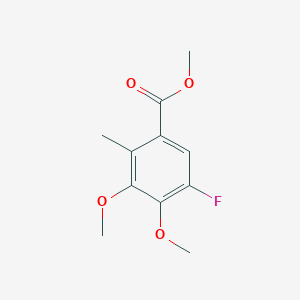



![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
